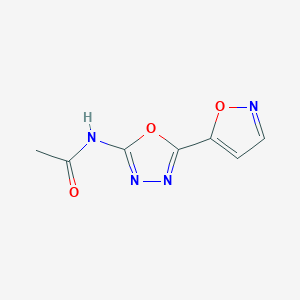![molecular formula C15H12N2O2 B2500562 Ácido 1-metil-5-fenil-1H-pirrolo[3,2-b]piridina-3-carboxílico CAS No. 2106988-56-9](/img/structure/B2500562.png)
Ácido 1-metil-5-fenil-1H-pirrolo[3,2-b]piridina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" is a derivative of pyrrolopyridine with a carboxylic acid functional group. It is structurally related to various compounds that have been synthesized and studied for their potential biological activities, including antiviral, antimicrobial, antiinflammatory, and analgesic properties. The presence of the carboxylic acid group is a common feature in these compounds, which may contribute to their ability to form hydrogen bonds and thus influence their biological activity and solid-state packing .
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives often involves cyclization reactions, fusion with anilines or aminopicolines, and hydrolysis of esters to yield the corresponding carboxylic acids. For example, the synthesis of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives was achieved through such methods, with high yields reported for the final carboxylic acid products . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved a 1,3-dipolar cycloaddition reaction followed by cyclization . These synthetic routes highlight the versatility and efficiency of methods used to create complex pyrrolopyridine structures.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives can be characterized by various spectroscopic techniques and crystallographic studies. For instance, the crystal and molecular structures of chiral and racemic forms of a related compound were determined, revealing the presence of infinite chains of molecules in the solid state . The stereochemistry of these compounds can significantly influence their physical properties and biological activities.
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions, including transamination and functionalization. The reaction of enaminones derived from pyrrolopyridine with difunctional bases can lead to a mixture of tautomeric Schiff bases and enaminones, some of which can undergo transamination . Additionally, the functionalization reactions of pyrazole derivatives with aminopyridine have been studied, providing insights into the reactivity of the pyrrolopyridine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives, such as acid dissociation constants, spectroscopic properties, and quantum mechanical parameters, have been investigated. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated . The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were studied using various techniques, and quantum chemical methods were used to simulate other properties like molecular electrostatic potential and polarizability . These studies provide a comprehensive understanding of the behavior of pyrrolopyridine derivatives in different environments.
Aplicaciones Científicas De Investigación
- Aplicación: Se han sintetizado y evaluado derivados del ácido 1-metil-5-fenil-1H-pirrolo[3,2-b]piridina-3-carboxílico como potentes inhibidores de FGFR. El compuesto 4h, por ejemplo, exhibió una actividad inhibitoria de FGFR significativa contra FGFR1, 2 y 3. Inhibió la proliferación de células de cáncer de mama, indujo apoptosis y suprimió la migración e invasión .
- Aplicación: Los estudios de simulación molecular revelaron que el compuesto 13 encaja bien dentro del sitio activo de LmPTR1 (un posible objetivo farmacológico para enfermedades parasitarias), lo que sugiere su potencial como agente antileishmanial .
- Aplicación: Estos compuestos pueden encontrar aplicación en la prevención y el tratamiento de trastornos relacionados con la glucosa plasmática elevada, como la diabetes tipo 1, la diabetes relacionada con la obesidad y las enfermedades cardiovasculares .
Inhibición de FGFR para la terapia del cáncer
Actividad antiparasitaria
Regulación de la glucosa en sangre
Metodología sintética y química medicinal
En resumen, el ácido 1-metil-5-fenil-1H-pirrolo[3,2-b]piridina-3-carboxílico y sus derivados son prometedores en diversos ámbitos científicos, desde la terapia del cáncer hasta las aplicaciones antiparasitarias. Los investigadores continúan explorando su potencial, y futuras investigaciones pueden revelar aplicaciones adicionales interesantes. 🌟
Mecanismo De Acción
Target of Action
The primary targets of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby reducing the activation of these downstream signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
In vitro studies have shown that 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activity of FGFR, thereby affecting downstream signaling pathways .
Propiedades
IUPAC Name |
1-methyl-5-phenylpyrrolo[3,2-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-9-11(15(18)19)14-13(17)8-7-12(16-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADDXDHBEBZVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=N2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2106988-56-9 |
Source


|
| Record name | 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)


![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)